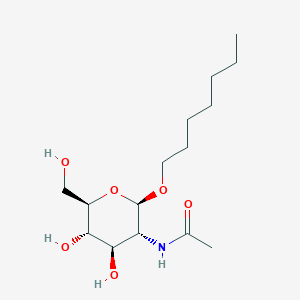

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a chemical compound with the molecular formula C15H29NO6. It is a derivative of glucopyranoside, where the hydroxyl group is replaced by a heptyl group, and an acetamido group is attached to the second carbon. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with heptyl alcohol. The reaction is catalyzed by an acid catalyst such as trifluoromethanesulfonic acid. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 12-24 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the purification of the product using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the heptyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid derivative.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the substituted glucopyranosides.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

HADG is primarily studied for its potential applications in drug discovery. Its structural features allow it to interact with various biomolecules, which is critical for developing new therapeutics. The compound has been explored in the context of glycoprotein synthesis and modification, which are essential processes in drug formulation and development .

Case Study: Glycoprotein Synthesis

Research indicates that HADG can be utilized in the synthesis of glycoproteins, which play crucial roles in cell signaling and immune responses. The modification of glycoproteins with HADG can enhance their stability and efficacy as drug candidates.

Biochemical Research

In biochemical studies, HADG serves as an effective carbohydrate detergent for solubilizing membrane proteins. This property is vital for maintaining the stability and activity of these proteins during experimental procedures .

Application in Membrane Protein Studies

Membrane proteins are notoriously difficult to study due to their hydrophobic nature. HADG's ability to solubilize these proteins facilitates various analyses, including structural studies and functional assays, thereby advancing our understanding of cellular mechanisms .

Interaction Studies

The interaction of HADG with other biomolecules has been extensively documented. These interactions are significant for understanding its role in biological systems and potential therapeutic effects.

Key Interactions

- With Enzymes : HADG has shown promise in modulating enzyme activity, potentially leading to novel therapeutic strategies targeting metabolic pathways.

- With Receptors : Studies suggest that HADG may influence receptor-ligand interactions, which could have implications for drug design targeting specific pathways .

Wirkmechanismus

The mechanism of action of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. This interaction can modulate various biochemical pathways, including those involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Acetamido-2-deoxy-D-glucose: A precursor in the synthesis of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside.

Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar structure but with a methyl group instead of a heptyl group.

2-Acetamido-2-deoxy-D-galactose: An analog with a different stereochemistry at the fourth carbon

Uniqueness

This compound is unique due to its heptyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of surfactants and emulsifiers .

Biologische Aktivität

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (also referred to as Heptyl GlcNAc) is a derivative of N-acetylglucosamine (GlcNAc), which has garnered attention in the field of glycobiology due to its potential biological activities. This article explores the compound's biological activity, focusing on its effects on glycosaminoglycan synthesis, immunological applications, and cellular interactions.

- Molecular Formula : C21H35NO9

- Molecular Weight : 445.5 g/mol

- CAS Number : 115431-24-8

Biological Activity Overview

Heptyl GlcNAc is primarily studied for its role in modulating glycosaminoglycan (GAG) synthesis and its potential immunological applications. The following sections detail key findings from recent research.

Effects on Glycosaminoglycan Synthesis

Research has demonstrated that various analogs of 2-acetamido-2-deoxy-D-glucose, including Heptyl GlcNAc, can significantly influence GAG synthesis in cultured cells. A study evaluated the incorporation of labeled glucosamine and sulfate into GAGs using primary hepatocytes:

- Inhibition of GAG Synthesis : The study found that certain GlcNAc analogs inhibited the incorporation of D-[3H]glucosamine into GAGs, suggesting a competitive mechanism affecting metabolic pathways involved in GAG biosynthesis. Specifically, at a concentration of 1.0 mM, some compounds reduced incorporation to about 7% of control levels, indicating a strong inhibitory effect .

Immunological Applications

Heptyl GlcNAc and its derivatives have been investigated for their potential in immunological applications. The compound can serve as a saccharide primer for synthesizing oligosaccharides in living cells, which is crucial for functional analyses:

- Oligosaccharide Synthesis : In experiments with HL60 cells, Heptyl GlcNAc was shown to prime the synthesis of various neolacto-series oligosaccharides. This included products such as Lewis(X) and sialyl Lewis(X), which are important for cell-cell interactions and immune responses .

Case Studies and Research Findings

- Glycosylation Studies : In a detailed analysis, Heptyl GlcNAc was incubated with HL60 cells, resulting in the generation of multiple glycosylated products. High-performance liquid chromatography (HPLC) and mass spectrometry were used to identify these products, confirming their roles in cellular glycosylation pathways .

- Impact on Protein Synthesis : Another study indicated that while Heptyl GlcNAc analogs inhibited GAG synthesis, they did not significantly affect total protein synthesis at lower concentrations. This suggests a targeted action on specific metabolic pathways without broadly disrupting cellular function .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-heptoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO6/c1-3-4-5-6-7-8-21-15-12(16-10(2)18)14(20)13(19)11(9-17)22-15/h11-15,17,19-20H,3-9H2,1-2H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZQFVHBXUJPDN-KJWHEZOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.